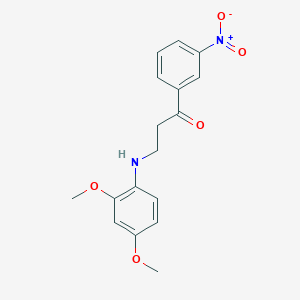
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone (also known as 2,4-DNP-1-PP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and can be synthesized from readily available starting materials. It has a range of properties that make it an attractive molecule for use in various scientific and industrial applications, such as its ability to form dimers and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Studies on compounds with similar structural features to "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" often focus on their synthesis, structural analysis, and the physical properties that may contribute to various applications in materials science and chemical engineering. For instance, research on nitration of lignin model compounds and derivatives of propanol showcases methods for introducing functional groups that could affect the reactivity and utility of similar compounds in polymer and material sciences (Sergeeva, Shorygina, & Lopatin, 1964). Additionally, studies on asymmetric synthesis using microbial reductases highlight the potential for producing chiral intermediates for pharmaceutical applications, suggesting that "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" could be explored in similar contexts (Choi et al., 2010).
Molecular Interactions and Material Properties
Research into the electrochemical behavior and molecular interactions of similar compounds indicates potential applications in electronic materials and sensors. For example, the study of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in protic mediums provides insights into electrochemical properties that could be relevant for the development of electrochromic materials or molecular electronics (David, Hurvois, Tallec, & Toupet, 1995).
Photophysical Properties and Applications
The photophysical properties of compounds with nitrophenyl groups and their derivatives have been studied for applications in optical storage and non-linear optics. The cooperative motion of polar side groups in amorphous polymers, for instance, highlights the potential of using such compounds in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996). This suggests that "3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone" could also be researched for its photophysical properties and potential applications in photonic and optical materials.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-14-6-7-15(17(11-14)24-2)18-9-8-16(20)12-4-3-5-13(10-12)19(21)22/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLGVKJLBZPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
477319-06-5 |
Source


|
| Record name | 3-(2,4-DIMETHOXYANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

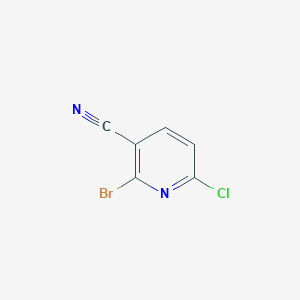
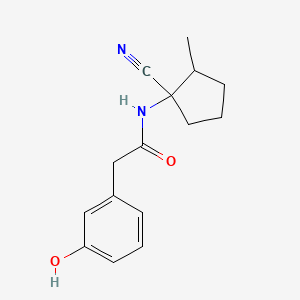
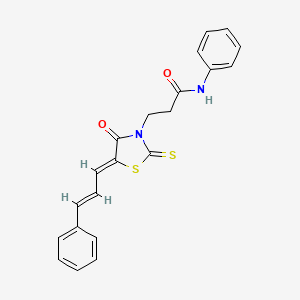
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)
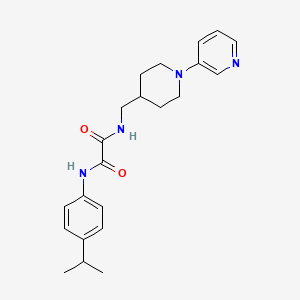
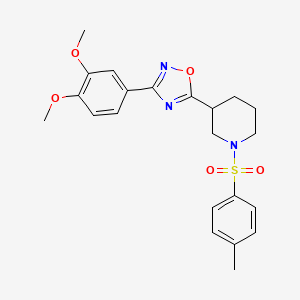
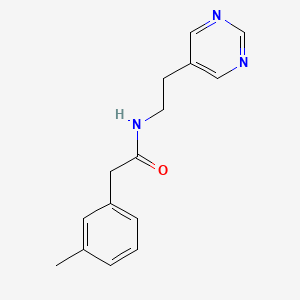
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2674796.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)